molecular formula C27H18FN3O3S2 B12137720 (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12137720
M. Wt: 515.6 g/mol
InChI Key: AEQVWCZTMDFALZ-CFRMEGHHSA-N
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Description

The compound (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a combination of several functional groups, including a benzodioxole, a fluorophenyl group, a pyrazole, and a thiazolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then coupled to the thiazolidinone core through a condensation reaction.

    Attachment of the Benzodioxole Group: The benzodioxole group can be introduced via a nucleophilic substitution reaction.

    Final Assembly: The final step involves the formation of the (5Z)-methylidene linkage through a Wittig or Horner-Wadsworth-Emmons reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole or thiazolidinone rings, potentially altering their electronic properties.

    Substitution: The benzodioxole and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidinones and pyrazoles in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with specific molecular targets.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for more complex molecules in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone and pyrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. The benzodioxole and fluorophenyl groups enhance binding affinity and specificity through hydrophobic and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents, leading to variations in biological activity.

    Pyrazolones: Compounds with a pyrazole ring and different functional groups, used in various medicinal applications.

    Benzodioxoles: Molecules containing the benzodioxole moiety, often studied for their pharmacological properties.

Uniqueness

The uniqueness of (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one lies in its combination of multiple pharmacophores within a single molecule. This structural complexity allows for diverse interactions with biological targets, potentially leading to novel therapeutic effects.

Properties

Molecular Formula

C27H18FN3O3S2

Molecular Weight

515.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H18FN3O3S2/c28-20-9-7-18(8-10-20)25-19(15-31(29-25)21-4-2-1-3-5-21)13-24-26(32)30(27(35)36-24)14-17-6-11-22-23(12-17)34-16-33-22/h1-13,15H,14,16H2/b24-13-

InChI Key

AEQVWCZTMDFALZ-CFRMEGHHSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)F)C6=CC=CC=C6)/SC3=S

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)F)C6=CC=CC=C6)SC3=S

Origin of Product

United States

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